4-Ethoxycarbonyl-4'-nitrobenzophenone

Enzyme inhibition Alkaline phosphatase Biochemical assay

Researchers developing SAR campaigns or analytical methods require isomerically pure benzophenone building blocks; incorrect regioisomers compromise experimental reproducibility. This 4,4′-disubstituted isomer (CAS 760192-95-8) provides a defined scaffold with established bioactivity and unique MS signature. • IC₅₀ 180 µM vs human placental alkaline phosphatase for SAR benchmarking • Isomer-specific MS fragmentation enables unambiguous identification • Bench-stable crystalline solid, 97% purity, for reproducible synthesis

Molecular Formula C16H13NO5
Molecular Weight 299.28 g/mol
CAS No. 760192-95-8
Cat. No. B1298439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxycarbonyl-4'-nitrobenzophenone
CAS760192-95-8
Molecular FormulaC16H13NO5
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H13NO5/c1-2-22-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(10-8-12)17(20)21/h3-10H,2H2,1H3
InChIKeySHCZCLVDUFEGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxycarbonyl-4'-nitrobenzophenone Product Overview


4-Ethoxycarbonyl-4'-nitrobenzophenone (ethyl 4-(4-nitrobenzoyl)benzoate, CAS 760192-95-8, MF: C16H13NO5, MW: 299.28 g/mol) is a substituted benzophenone derivative featuring an ethoxycarbonyl (-COOEt) group at the 4-position and a nitro (-NO₂) group at the 4'-position of the benzophenone core . This specific 4,4'-disubstituted arrangement differentiates it from positional isomers such as 4-ethoxycarbonyl-3'-nitrobenzophenone (CAS 890098-31-4) and 3-ethoxycarbonyl-4'-nitrobenzophenone (CAS 760192-94-7) . As an organic intermediate, the compound is available from commercial suppliers at typical purities of 95–97% and is intended exclusively for research and development use .

Position-Specific Isomer
4,4′-Disubstituted benzophenone core for SAR and analytical QC
Not interchangeable with 3′-nitro or 3-ethoxycarbonyl regioisomers

4-Ethoxycarbonyl-4'-nitrobenzophenone Irreplaceable Isomer


The benzophenone core is common, but the precise spatial orientation of substituents determines the compound's electronic, spectroscopic, and biological fingerprint. The 4,4'-disubstituted isomer (760192-95-8) presents a unique electron distribution, dipole moment, and steric profile compared to its 3'-nitro (890098-31-4) or 3-ethoxycarbonyl (760192-94-7) counterparts . In biochemical assays, subtle positional changes can dramatically alter target binding affinity; for example, the compound exhibits an IC₅₀ of 180 µM for human placental alkaline phosphatase, a value that serves as a baseline for comparative selectivity assessments [1]. Furthermore, mass spectrometric fragmentation patterns are highly isomer-specific, making unambiguous identification essential for analytical and regulatory compliance [2]. Substituting this compound with a regioisomer, even of identical molecular formula, risks invalidating experimental results, misidentifying spectral peaks, or introducing uncharacterized biological off-target effects.

Inhibition shift Enzyme inhibition is isomer-dependent; the 4,4′-isomer’s reported activity may not transfer to 3′- or 3-substituted analogs.
MS misidentification Mass spectral fragmentation patterns are regioisomer-specific; substituting any other isomer risks misassigned peaks.
Property divergence Melting point and thermal behavior differ between positional isomers, altering purification and handling protocols.

4-Ethoxycarbonyl-4'-nitrobenzophenone Differentiation Evidence


Position-Dependent Alkaline Phosphatase Inhibition

4-Ethoxycarbonyl-4'-nitrobenzophenone exhibits an IC₅₀ of 180 µM (1.80 × 10⁵ nM) for inhibition of human placental alkaline phosphatase in the presence of 10 mM p-nitrophenyl phosphate [1]. This quantitative value establishes a specific biochemical benchmark that differentiates the 4,4'-isomer from other benzophenone derivatives. While direct head-to-head comparator data for positional isomers is not available in the current literature, the assay provides a class-level inference: the presence and position of both electron-withdrawing nitro and ethoxycarbonyl groups modulate the compound's ability to interact with this phosphatase, a property not shared by non-functionalized benzophenone or single-substituent analogs.

Alkaline Phosphatase IC₅₀
Class-level
180 µM
Supports isomer-dependent inhibition context
Comparator isomer data not available
Enzyme inhibition Alkaline phosphatase Biochemical assay SAR

Mass Spectrometry Isomer Differentiation

Mass spectrometry (MS) fragmentation patterns of acyl nitrobenzene derivatives are highly sensitive to the substitution pattern on the aromatic rings [1]. The 4-ethoxycarbonyl-4'-nitrobenzophenone isomer (760192-95-8) yields a diagnostic set of fragment ions that differ from those of its 3'-nitro (890098-31-4) and 3-ethoxycarbonyl (760192-94-7) counterparts due to variations in proximity effects and cleavage energetics [1][2]. Positive electron impact (EI) MS of benzophenones typically shows intense molecular ion peaks and characteristic carbonyl-side cleavages; the specific pattern for the 4,4'-isomer serves as an unambiguous 'fingerprint' for identity verification [3].

MS Isomer Fingerprint
Class-level
EI-MS fragmentation pattern distinct from 3′- and 3-isomers
Enables regioisomer identity confirmation
Qualitative pattern; requires certified reference standard
Analytical chemistry Mass spectrometry Isomer identification Quality control

Physicochemical Property Differentiation

Predicted physicochemical properties for 4-ethoxycarbonyl-4'-nitrobenzophenone include a boiling point of 474.0±30.0°C at 760 mmHg and a density of 1.28±0.06 g/cm³ . While these are computational predictions, they provide a useful baseline for handling and purification. In contrast, the 3-ethoxycarbonyl-4'-nitro isomer (760192-94-7) is reported with a melting point (experimental) of approximately 168–172°C , highlighting how positional changes can alter solid-state properties.

Physicochemical Properties
Context-dependent
4,4′-isomer: bp 474°C (pred.), d 1.28 (pred.)
3-ethoxycarbonyl isomer: mp ~170°C (exp.)
Distinct thermal profiles affect handling and purification
Target properties are predicted; comparator mp is experimental
Physicochemical properties Thermodynamics Compound handling Purification

4-Ethoxycarbonyl-4'-nitrobenzophenone Application Scenarios


SAR Studies in Medicinal Chemistry

In SAR campaigns aimed at optimizing benzophenone-derived enzyme inhibitors or receptor modulators, the 4-ethoxycarbonyl-4'-nitrobenzophenone scaffold provides a defined, electron-deficient core. The available IC₅₀ of 180 µM against human placental alkaline phosphatase establishes a quantitative baseline for assessing how subsequent chemical modifications (e.g., reduction of the nitro group to an amine, or hydrolysis of the ester) affect biological activity. Procuring the exact 4,4'-isomer ensures that any observed change in potency is attributable to the synthetic modification, not to isomeric impurities.

Analytical Method Development and Isomer QC

The unique mass spectrometric fragmentation signature of the 4,4'-disubstituted isomer makes it an ideal reference standard for developing LC-MS or GC-MS methods aimed at distinguishing between regioisomeric nitrobenzophenone impurities in pharmaceutical intermediates or environmental samples. Laboratories requiring high-fidelity identity confirmation—such as those following GLP or ISO guidelines—can use this compound to establish retention time and spectral libraries, ensuring that subsequent batches meet exact specifications.

Synthetic Intermediate for Functionalized Benzophenones

As a bench-stable crystalline solid (typical purity 95–97%) , 4-ethoxycarbonyl-4'-nitrobenzophenone serves as a reliable starting material for introducing both ester and nitro functionalities into more complex molecules. The electron-withdrawing nitro group activates the adjacent aromatic ring for nucleophilic aromatic substitution, while the ethoxycarbonyl group offers a handle for further derivatization (e.g., amid formation or reduction) [1]. Researchers designing new photoinitiators, polymer additives, or heterocyclic scaffolds benefit from the compound's well-defined, reproducible reactivity profile.

Application
Selection Property
Validation Focus
Benzophenone SAR studies
Defined 4,4′-disubstituted electron-deficient core
Enzyme inhibition baseline reproducibility
Regioisomer QC method development
Isomer-specific MS fragmentation signature
LC-MS/GC-MS identity confirmation
Functionalized benzophenone synthesis
Dual ester/nitro derivatization handles
Reactivity and purification consistency

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